molecular formula C11H7BrF3NO B6333924 5-Bromomethyl-3-(2-trifluoromethyl-phenyl)-isoxazole CAS No. 1159976-83-6

5-Bromomethyl-3-(2-trifluoromethyl-phenyl)-isoxazole

Cat. No.: B6333924
CAS No.: 1159976-83-6
M. Wt: 306.08 g/mol
InChI Key: YEOYRZKGLCVRSS-UHFFFAOYSA-N
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Description

5-Bromomethyl-3-(2-trifluoromethyl-phenyl)-isoxazole is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties. The presence of both bromomethyl and trifluoromethyl groups in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromomethyl-3-(2-trifluoromethyl-phenyl)-isoxazole typically involves the reaction of 3-(2-trifluoromethyl-phenyl)-isoxazole with a bromomethylating agent. Commonly used bromomethylating agents include bromomethyl acetate or bromomethyl ethyl ether. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5-Bromomethyl-3-(2-trifluoromethyl-phenyl)-isoxazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include azides, thiols, and ethers.

    Oxidation Reactions: Products include oxides and other oxidized derivatives.

    Reduction Reactions: Products include dehalogenated compounds.

Scientific Research Applications

5-Bromomethyl-3-(2-trifluoromethyl-phenyl)-isoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromomethyl-3-(2-trifluoromethyl-phenyl)-isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromomethyl-3-(2-fluoromethyl-phenyl)-isoxazole
  • 5-Bromomethyl-3-(2-chloromethyl-phenyl)-isoxazole
  • 5-Bromomethyl-3-(2-methyl-phenyl)-isoxazole

Uniqueness

5-Bromomethyl-3-(2-trifluoromethyl-phenyl)-isoxazole is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its potential for use in drug development and other applications.

Properties

IUPAC Name

5-(bromomethyl)-3-[2-(trifluoromethyl)phenyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3NO/c12-6-7-5-10(16-17-7)8-3-1-2-4-9(8)11(13,14)15/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOYRZKGLCVRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)CBr)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801207724
Record name 5-(Bromomethyl)-3-[2-(trifluoromethyl)phenyl]isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801207724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159976-83-6
Record name 5-(Bromomethyl)-3-[2-(trifluoromethyl)phenyl]isoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159976-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Bromomethyl)-3-[2-(trifluoromethyl)phenyl]isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801207724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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